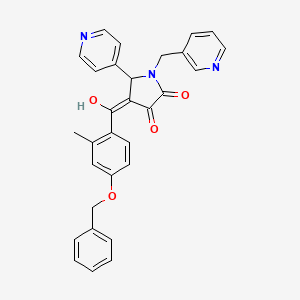![molecular formula C25H23ClN4O2S B12015170 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12015170.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C25H23ClN4O3S , is a fascinating member of the triazole family. Its structure combines a triazole ring, a phenyl group, and an acetamide moiety. The compound’s systematic name is quite a mouthful, but it reflects its intricate arrangement of atoms. Let’s break it down:
Triazole Ring: The central feature is the 1,2,4-triazole ring, which imparts unique properties.
Phenyl Groups: The compound contains both a chlorophenyl group and a methoxyphenyl group, contributing to its diverse reactivity.
Sulfanyl Group: The sulfur atom (sulfanyl) adds further complexity.
Acetamide Moiety: The N-(4-ethylphenyl)acetamide portion provides a functional handle for synthetic modifications.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes lead to this compound. One common approach involves the condensation of appropriate starting materials, such as chlorophenyl-substituted triazoles and methoxyphenyl-substituted thiols. These reactions typically occur under mild conditions, favoring the formation of the desired product.
Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies. Optimization for yield, purity, and scalability is crucial.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or the phenyl groups may yield corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the sulfur or nitrogen atoms are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols.
Major Products: The specific products depend on reaction conditions and regioselectivity. Isomeric forms may arise due to the position of substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound’s sulfur atom can coordinate with transition metals, making it useful in catalytic processes.
Click Chemistry: Triazoles play a role in click reactions, facilitating bioconjugation and drug discovery.
Antifungal Properties: Triazoles exhibit antifungal activity, making this compound relevant in treating fungal infections.
Carbonic Anhydrase Inhibition: Some triazoles, including related compounds, inhibit carbonic anhydrase enzymes.
Pharmaceuticals: The compound’s structural features inspire drug design.
Materials Science: Triazoles find applications in materials like polymers and coatings.
Wirkmechanismus
The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
While this compound stands out due to its unique combination of substituents, other related compounds include:
Cetirizine Related Compound C: A structurally distinct compound with potential pharmacological applications.
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: An effective carbonic anhydrase inhibitor.
2-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl-N’[(E)-(4-isopropylphenyl)methylidene]acetohydrazide: Another intriguing triazole derivative.
Eigenschaften
Molekularformel |
C25H23ClN4O2S |
|---|---|
Molekulargewicht |
479.0 g/mol |
IUPAC-Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4O2S/c1-3-17-4-10-20(11-5-17)27-23(31)16-33-25-29-28-24(18-6-14-22(32-2)15-7-18)30(25)21-12-8-19(26)9-13-21/h4-15H,3,16H2,1-2H3,(H,27,31) |
InChI-Schlüssel |
XNMBWMYKUGIANJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015087.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)


![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)


![N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015163.png)
![N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B12015167.png)
